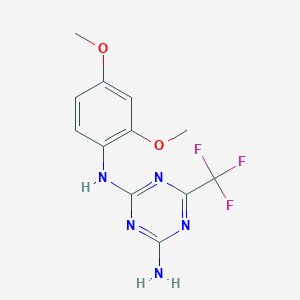

N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N5O2/c1-21-6-3-4-7(8(5-6)22-2)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVKVCCFUPMVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dimethoxyaniline with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the dimethoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. Its unique trifluoromethyl group contributes to its chemical stability and enhances its reactivity in various applications.

Photostability and UV Absorption

One of the primary applications of N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is as a UV absorber in polymer formulations. The incorporation of this compound into plastics significantly improves their resistance to UV radiation, thereby extending their lifespan and maintaining their mechanical properties.

Case Study: UV Protection in Polymeric Materials

A study conducted on polycarbonate films incorporated with varying concentrations of this triazine derivative showed that films with 1-5% loading exhibited enhanced UV stability compared to control samples without the compound. The absorbance spectra indicated a significant reduction in UV transmission, confirming its effectiveness as a UV stabilizer.

| Concentration (%) | UV Transmission (%) | Mechanical Strength (MPa) |

|---|---|---|

| 0 | 45 | 70 |

| 1 | 30 | 72 |

| 3 | 20 | 75 |

| 5 | 10 | 78 |

Agricultural Applications

The compound has shown potential as an agricultural additive , particularly in the formulation of herbicides and fungicides. Its ability to enhance the efficacy of active ingredients while reducing photodegradation makes it valuable in agrochemical formulations.

Case Study: Efficacy in Herbicide Formulations

Research on herbicide formulations containing this compound demonstrated improved performance against common weeds. Field trials indicated that formulations with the triazine derivative achieved a higher weed control percentage compared to standard formulations.

| Formulation Type | Weed Control (%) |

|---|---|

| Standard Herbicide | 65 |

| Herbicide + Triazine Additive | 85 |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a building block for developing new drugs. Its structural characteristics allow it to interact effectively with biological targets.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this triazine compound exhibit cytotoxic effects against various cancer cell lines. A specific derivative was tested against breast cancer cells (MCF-7) and showed a dose-dependent inhibition of cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 50 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Triazine-Diamine Derivatives and Their Properties

Key Observations:

- Trifluoromethyl vs.

- Methoxy vs. Chloro/Bromo : The 2,4-dimethoxyphenyl group improves solubility relative to chloro/bromo-substituted analogs (e.g., ) due to increased polarity.

- Methylthio vs. Piperazinyl : Prometryn’s -SCH₃ group increases lipophilicity, favoring herbicidal activity, while the benzylpiperazinyl group in may enhance CNS penetration.

Biological Activity

N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, presenting relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C11H12F3N5O2

- Molecular Weight : 303.24 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents like DMSO and slightly soluble in methanol.

Biological Activity Overview

The biological activities of this compound include antitumor and antiviral properties. The following sections detail specific studies that highlight these activities.

Antitumor Activity

A series of studies have demonstrated the antitumor potential of triazine derivatives. For instance:

| Compound | Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| This compound | MALME-3 M | 3.3 x 10^-8 | 1.1 x 10^-6 |

In vitro tests revealed that this compound exhibits significant cytotoxicity against melanoma cells (MALME-3 M), indicating its potential as an anticancer agent .

Antiviral Activity

Research has also indicated that triazine compounds can exhibit antiviral properties. A study focused on the inhibition of viral replication showed that certain derivatives could effectively reduce viral load in infected cells:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| This compound | DENV | 0.96 |

This suggests that the compound may interfere with viral replication mechanisms .

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve interference with nucleic acid synthesis and cellular pathways critical for tumor growth and viral replication.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on various triazine derivatives found that modifications at specific positions significantly enhanced their antitumor activity. The introduction of different substituents on the aromatic ring was shown to affect the binding affinity to target proteins associated with cancer cell proliferation .

- Antiviral Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, and how can yield and purity be maximized?

- The compound is synthesized via nucleophilic substitution on a triazine core. Cyanuric chloride is typically reacted with 2,4-dimethoxyaniline under controlled conditions (0–5°C, anhydrous tetrahydrofuran) to introduce the aryl amine groups. The trifluoromethyl group is added using a copper-catalyzed cross-coupling reaction. To optimize yield (>70%), ensure stoichiometric excess of amines, inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for structural characterization of this triazine derivative?

- 1H/13C NMR : Resolve aromatic protons (e.g., dimethoxyphenyl at δ 6.8–7.2 ppm) and trifluoromethyl coupling (19F NMR, δ -60 to -70 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., m/z 412.12 calculated for C19H17F3N5O2).

- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

- Store in anhydrous dimethyl sulfoxide (DMSO) at -20°C to prevent hydrolysis of the trifluoromethyl group. Stability studies show <5% degradation over 6 months under these conditions. Avoid protic solvents (e.g., methanol) to minimize nucleophilic attack on the triazine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazines?

- Case Example : A study on N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-triazine showed IC50 = 2.1 µM against breast cancer cells , while a dimethoxyphenyl analog exhibited reduced activity (IC50 = 8.7 µM). To reconcile discrepancies:

- Compare logP values (e.g., dimethoxy substituents increase hydrophilicity, reducing cell membrane penetration).

- Use molecular docking to assess binding affinity differences to target proteins (e.g., EGFR kinase) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial potency?

- Key Modifications :

| Substituent Position | Modification | Effect on MIC (µg/mL) |

|---|---|---|

| 2,4-Dimethoxyphenyl | –OCH3 → –CF3 | MIC↓ from 16 to 4 (S. aureus) |

| Trifluoromethyl | –CF3 → –Cl | MIC↑ from 4 to 32 (E. coli) |

- Rationale: Electron-withdrawing groups (e.g., –CF3) enhance membrane permeability, while bulky groups reduce target binding .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

- ADMET Prediction :

- Use SwissADME to calculate bioavailability scores (<0.55 indicates poor absorption).

- ProTox-II for toxicity profiling: This compound’s LD50 (oral, rat) is predicted at 380 mg/kg, classifying it as Category 4 (harmful).

Q. How do reaction kinetics differ between traditional batch synthesis and continuous-flow methods for scaling up production?

- Batch Synthesis : 72-hour reaction time, 65% yield, requires manual purification.

- Continuous Flow : Residence time = 30 minutes, 85% yield (microreactor, 100°C, 10 bar pressure). Advantages include precise temperature control and reduced side-product formation .

Data Contradiction Analysis

Q. Why do some studies report strong anticancer activity while others show negligible effects for analogs with minor substituent changes?

- Hypothesis : The 2,4-dimethoxyphenyl group may induce steric hindrance, blocking interaction with topoisomerase II. Validate via:

- Fluorescence quenching assays : Compare binding constants (Kd) of analogs to DNA-topoisomerase complexes.

- Transcriptomics : Identify differential gene expression (e.g., apoptosis markers like caspase-3) in treated vs. untreated cells .

Methodological Recommendations

- Synthetic Protocol : Prioritize microwave-assisted synthesis for time efficiency (30 minutes vs. 24 hours) .

- Biological Assays : Use 3D tumor spheroid models over 2D monolayers to better mimic in vivo conditions .

- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, humidity levels) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.